molecular formula C18H18N2O3S B344692 4-propoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide CAS No. 898654-34-7

4-propoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide

Cat. No.: B344692
CAS No.: 898654-34-7
M. Wt: 342.4g/mol
InChI Key: GQKZKEQBASLQKC-UHFFFAOYSA-N
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Description

4-propoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide is a chemical compound with the molecular formula C18H18N2O3S and a molecular weight of 342.413 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with 4-propoxy-N-pyridin-3-ylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-propoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-propoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-propoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-propoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide can be compared with other similar compounds, such as:

    Naphthalene-1-sulfonamide derivatives: These compounds share the naphthalene-1-sulfonamide core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Pyridine derivatives: Compounds with a pyridine ring that exhibit diverse biological activities and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-propoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-2-12-23-17-9-10-18(16-8-4-3-7-15(16)17)24(21,22)20-14-6-5-11-19-13-14/h3-11,13,20H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKZKEQBASLQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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